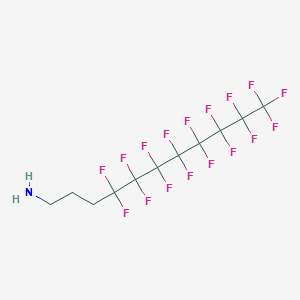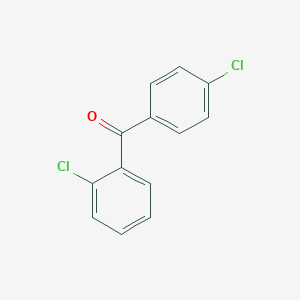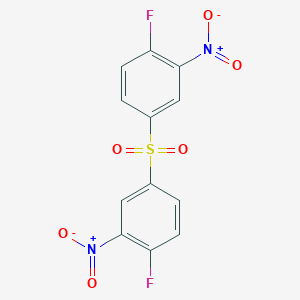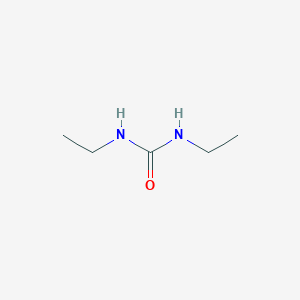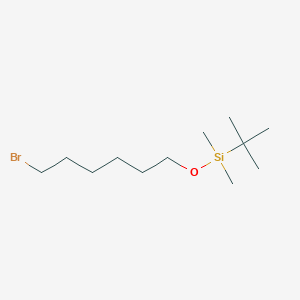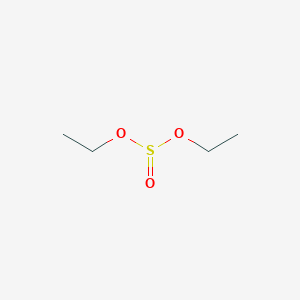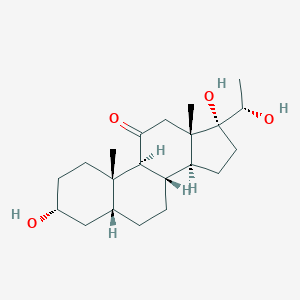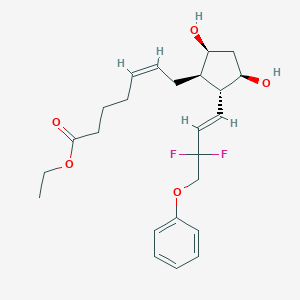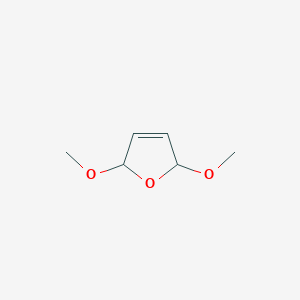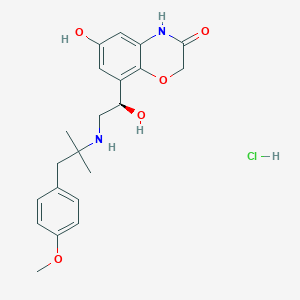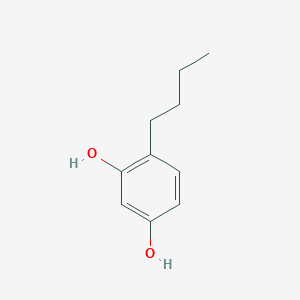
4-丁基间苯二酚
科学研究应用
4-丁基间苯二酚具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。 由于其强大的脱色特性,它广泛用于开发美白产品 . 在医学上,它用于治疗黄褐斑等色素沉着过度疾病 . 在化妆品行业,它是抗衰老配方中的关键成分 .
作用机制
4-丁基间苯二酚通过抑制酪氨酸酶和 TRP-1 来发挥作用,酪氨酸酶和 TRP-1 是黑色素合成途径中的关键酶。 通过阻断这些酶,4-丁基间苯二酚有效地减少黑色素生成,从而使肤色变浅 . 4-丁基间苯二酚的分子靶点包括酪氨酸酶和 TRP-1 的活性位点,它与这些活性位点结合并抑制其活性 .
生化分析
Biochemical Properties
4-Butylresorcinol is known for its role in inhibiting tyrosinase activity, which is essential for melanin synthesis. Tyrosinase is a key enzyme in the melanogenesis pathway, and its inhibition leads to reduced melanin production. 4-Butylresorcinol interacts directly with tyrosinase and tyrosinase-related protein-1 (TRP-1), inhibiting their activities and thus decreasing melanin synthesis . This compound does not affect the microphthalmia-associated transcription factor (MITF) or the extracellular signal-regulated kinase (ERK) and Akt signaling pathways .
Cellular Effects
4-Butylresorcinol has significant effects on various cell types, particularly melanocytes, which are responsible for melanin production. In melanocytes, 4-Butylresorcinol inhibits melanin synthesis in a concentration-dependent manner . This inhibition is achieved through the direct interaction with tyrosinase, leading to decreased melanin production. Additionally, 4-Butylresorcinol has been shown to reduce skin irritation and is considered safe for use in cosmetic formulations .
Molecular Mechanism
The molecular mechanism of 4-Butylresorcinol involves its direct inhibition of tyrosinase and TRP-1 activities. By binding to these enzymes, 4-Butylresorcinol prevents the oxidation of tyrosine to melanin, thereby reducing melanin synthesis . This compound does not induce ERK or Akt activation, nor does it affect MITF degradation or cAMP response element-binding protein (CREB) phosphorylation . The primary action of 4-Butylresorcinol is through its competitive inhibition of tyrosinase.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Butylresorcinol have been observed over time. Studies have shown that 4-Butylresorcinol remains stable and effective over extended periods. In an 8-week clinical study, subjects applying 4-Butylresorcinol cream twice daily showed significant reductions in melanin levels and improved skin appearance . The compound’s stability and sustained efficacy make it a valuable agent for long-term use in treating hyperpigmentation.
Dosage Effects in Animal Models
The effects of 4-Butylresorcinol vary with different dosages in animal models. At lower concentrations, 4-Butylresorcinol effectively inhibits melanin synthesis without causing adverse effects. At higher doses, it may cause skin irritation or dermatitis . The optimal dosage for achieving desired effects without toxicity is crucial for its safe application in cosmetic products.
Metabolic Pathways
4-Butylresorcinol is involved in the melanogenesis pathway, where it inhibits the activity of tyrosinase and TRP-1. This inhibition leads to decreased melanin production. The compound does not affect other metabolic pathways significantly and is primarily focused on reducing melanin synthesis . Its interaction with tyrosinase is the key metabolic action that defines its efficacy as a skin-lightening agent.
Transport and Distribution
Within cells and tissues, 4-Butylresorcinol is transported and distributed effectively. It penetrates the skin and reaches melanocytes, where it exerts its inhibitory effects on tyrosinase. The compound’s distribution is facilitated by its solubility in various solvents, making it suitable for topical applications . Its ability to reach target cells and maintain its activity is essential for its effectiveness in treating hyperpigmentation.
Subcellular Localization
4-Butylresorcinol localizes primarily in the cytoplasm of melanocytes, where it interacts with tyrosinase and TRP-1. This subcellular localization is crucial for its inhibitory action on melanin synthesis. The compound does not require specific targeting signals or post-translational modifications to reach its site of action . Its direct interaction with tyrosinase within the cytoplasm ensures its efficacy in reducing melanin production.
准备方法
合成路线和反应条件: 4-丁基间苯二酚的合成涉及从间苯二酚(一种源自某些植物和树脂等多种天然来源的化合物)开始的化学反应。 间苯二酚经过特定的化学修饰,包括丁基化,生成 4-丁基间苯二酚 .
化学反应分析
反应类型: 4-丁基间苯二酚会发生各种化学反应,包括氧化、还原和取代反应。 它以其通过抑制酪氨酸酶和 TRP-1 来抑制黑色素生成的能力而闻名 .
常用试剂和条件: 涉及 4-丁基间苯二酚的反应中常用的试剂包括用于氢化的催化剂,如 Ni/Al2O3,以及用于酰化的乙酸酐 .
相似化合物的比较
类似化合物:
- 对苯二酚
- 曲酸
- 熊果苷
- 氨甲环酸
- 补骨脂素
独特性: 4-丁基间苯二酚独具特色,它同时抑制酪氨酸酶和 TRP-1,使其比对苯二酚和曲酸等其他脱色剂更有效 . 它能够抑制黑色素合成中的多个途径,提供了更广泛、更有效的脱色效果 .
属性
IUPAC Name |
4-butylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7,11-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHZYWUPJWVTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172403 | |
| Record name | 4-Butylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18979-61-8 | |
| Record name | Butylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butylbenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BUTYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IK4UQ3ZGA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Butylresorcinol exert its depigmenting effect?
A1: 4-Butylresorcinol is a potent tyrosinase inhibitor. [, ] Tyrosinase is a key enzyme involved in melanin biosynthesis. By inhibiting tyrosinase, 4-Butylresorcinol effectively reduces melanin production, leading to a depigmenting effect. [, ] Furthermore, it also inhibits tyrosinase-related protein-1 (TRP-1), another enzyme contributing to melanin synthesis. []
Q2: Are there any studies demonstrating the efficacy of 4-Butylresorcinol in reducing hyperpigmentation?
A3: Yes, a clinical study investigated a topical gel serum containing tranexamic acid, niacinamide, 4-Butylresorcinol, phytic acid, and a mixture of hydroxy acids. [] The study demonstrated significant reductions in hyperpigmentation parameters, including brown spot count, brown spot area, and melanin index, after regular application of the serum. [] These findings suggest the potential of 4-Butylresorcinol as an ingredient in topical formulations for hyperpigmentation management.
Q3: What is known about the safety profile of 4-Butylresorcinol?
A4: While generally considered safe for topical use, 4-Butylresorcinol can potentially cause allergic contact dermatitis in susceptible individuals. [] One case report documented allergic contact dermatitis in a patient using a night cream containing 4-Butylresorcinol. [] This highlights the importance of considering potential sensitivities and conducting thorough safety assessments during product development and usage.
Q4: Have there been any studies exploring the structure-activity relationship of 4-Butylresorcinol and its derivatives?
A5: Yes, research has investigated the impact of structural modifications on the tyrosinase inhibitory activity of 4-Butylresorcinol analogues. [] Studies revealed that unsymmetrical curcumin analogues containing 4-hydroxyl-substituted phenolic rings with C-2/C-4- or C-3/C-4-dihydroxyl-substituted diphenolic rings displayed enhanced inhibitory activity compared to 4-Butylresorcinol and kojic acid. [] This suggests that specific structural features significantly influence the potency of these compounds as tyrosinase inhibitors.
Q5: Has 4-Butylresorcinol been investigated for other potential therapeutic applications?
A6: Beyond its depigmenting properties, 4-Butylresorcinol has demonstrated potential in other areas. Research suggests that it exhibits anti-HMG-CoA reductase, antioxidant, and anti-urease activities. [] Additionally, in vitro studies have shown promising anti-leukemia properties against various leukemia cell lines. [] These findings warrant further investigation into the therapeutic potential of 4-Butylresorcinol for conditions beyond hyperpigmentation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



